molecular formula C11H13BrO3 B184990 2-Bromo-4,5-diethoxybenzaldehyde CAS No. 91335-51-2

2-Bromo-4,5-diethoxybenzaldehyde

Cat. No. B184990
CAS RN: 91335-51-2
M. Wt: 273.12 g/mol
InChI Key: VUYKUJPMDHPGFA-UHFFFAOYSA-N
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Description

“2-Bromo-4,5-diethoxybenzaldehyde” is a chemical compound with the molecular formula C9H9BrO3 . It is also known by other names such as “6-Bromoveratraldehyde” and "Benzaldehyde, 2-bromo-4,5-dimethoxy-" . The compound has a molecular weight of 245.07 g/mol .


Molecular Structure Analysis

The InChI string for “2-Bromo-4,5-diethoxybenzaldehyde” is InChI=1S/C9H9BrO3/c1-12-8-3-6 (5-11)7 (10)4-9 (8)13-2/h3-5H,1-2H3 . The Canonical SMILES is COC1=C (C=C (C (=C1)C=O)Br)OC .


Physical And Chemical Properties Analysis

“2-Bromo-4,5-diethoxybenzaldehyde” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a melting point range of 146.0 to 152.0 degrees Celsius .

Scientific Research Applications

  • 5-Bromo-2,4-dimethoxybenzaldehyde

    • Application: This compound has been used in the preparation of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol .
    • Method of Application: The specific experimental procedures are not provided in the source .
    • Results: The source does not provide specific results or outcomes .
  • 4-Bromo-2,5-dimethoxybenzaldehyde

    • Application: This compound is used as a pharmaceutical intermediate .
    • Method of Application: The specific experimental procedures are not provided in the source .
    • Results: The source does not provide specific results or outcomes .
  • 3-Bromo-4,5-dimethoxybenzaldehyde (5-Bromoveratraldehyde)

    • Application: This compound was used to prepare 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones .
    • Method of Application: The specific experimental procedures are not provided in the source .
    • Results: The source does not provide specific results or outcomes .
  • 2-Bromo-4,5-dimethoxybenzaldehyde

    • Application: After the 2-Bromo-4,5-dimethoxybenzaldehyde has been prepared, it is reacted with sodium methoxide in methanol, with EtOAc/CuBr as catalyst to form 2,4,5-trimethoxybenzaldehyde, a precursor for TMA-2 . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .
    • Method of Application: The specific experimental procedures are not provided in the source .
    • Results: The source does not provide specific results or outcomes .

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYKUJPMDHPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356142
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-diethoxybenzaldehyde

CAS RN

91335-51-2
Record name 2-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
HM Miao, GL Zhao, LS Zhang, H Shao… - Helvetica Chimica …, 2011 - Wiley Online Library
The synthesis of a designed, sterically congested geminal dimethyl‐bearing PAR‐1 antagonist was achieved by a route of ten steps, with the oxidation of an electron‐rich benzaldehyde…
Number of citations: 8 onlinelibrary.wiley.com
亀谷哲治, 梅沢修, 佐藤由美子, 小笠原国郎… - YAKUGAKU …, 1963 - jstage.jst.go.jp
Preliminary experiments revealed that (2-bromo-4, 5-dimethoxyphenyl) acetic acid hydrazide possessed an anti-cancer action. Therefore, various hydrazide derivatives were …
Number of citations: 2 www.jstage.jst.go.jp

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